4-bromo-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
4-Bromo-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group at position 2 and a 4-bromobenzamide moiety at position 2. Its molecular formula is C₂₁H₁₈BrN₃OS, with a molecular weight of 440.36 g/mol.
Properties
IUPAC Name |
4-bromo-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3OS/c1-12-4-3-5-18(13(12)2)24-19(16-10-26-11-17(16)23-24)22-20(25)14-6-8-15(21)9-7-14/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYXXMLIYYVFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thienopyrazole Core: The thienopyrazole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and a hydrazine derivative, under acidic or basic conditions.
Introduction of Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using a dimethylbenzoyl chloride and an appropriate catalyst, such as aluminum chloride.
Bromination: The bromine atom can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the thienopyrazole intermediate and a suitable amine or amide source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thienopyrazole core or the dimethylphenyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, thiols, or ethers, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that derivatives of thienopyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for similar compounds range from 0.22 to 0.30 μg/mL against these pathogens.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4-Bromo-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide | 0.22 - 0.25 | Staphylococcus aureus |
| Other Derivative | 0.30 | Escherichia coli |
Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects through various models. It has demonstrated selective inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 40% | 75% |
Cancer Research
The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of the compound to various cancer-related targets. These studies help in understanding the mechanism of action and guiding further modifications to enhance efficacy.
Material Science
Due to its unique structural features, this compound is also being explored for applications in material science. Its ability to form stable complexes with metals makes it a candidate for developing advanced materials such as sensors and catalysts.
Case Study 1: Antimicrobial Efficacy
In a recent study published in PMC, researchers synthesized a series of thienopyrazole derivatives and evaluated their antimicrobial activity through a turbidimetric method. The results indicated that compounds similar to this compound exhibited promising antimicrobial activities against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory potential of thienopyrazole derivatives using carrageenan-induced edema models in rats. The findings suggested that these compounds significantly reduced inflammation compared to control groups.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thienopyrazole core can engage in π-π stacking interactions, hydrogen bonding, or coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural and functional attributes of the target compound with structurally related analogs from the literature:
Key Observations from Structural Comparisons
Substituent Effects on Bioactivity :
- The 2,3-dimethylphenyl group in the target compound introduces greater steric hindrance compared to the 4-methylphenyl analog (). This may reduce binding flexibility but improve selectivity for sterically constrained enzyme pockets.
- Bromine substitution (present in the target compound and ) enhances halogen bonding, a critical interaction in kinase inhibition .
Functional Group Contributions :
- Sulfonamide-containing analogs (e.g., and ) exhibit higher solubility in aqueous media due to the sulfonamide’s hydrogen-bonding capacity .
- Fluorine substituents () improve metabolic stability and membrane permeability compared to bromine, albeit with reduced halogen-bonding strength .
Synthetic Accessibility :
- The target compound’s synthesis likely follows a route similar to , involving Suzuki coupling or amidation reactions. However, yields and purity data remain unreported in available sources.
- Higher yields (e.g., 79.3% in ) correlate with simpler purification steps, such as crystallization, compared to multi-step protocols for fluorinated derivatives (e.g., 28% yield in ) .
Research Findings and Implications
- highlights the importance of bromine in enhancing cytotoxicity, with dual bromophenyl groups showing synergistic effects in enzyme inhibition .
- suggests that positional isomerism (e.g., 2,3-dimethylphenyl vs. 4-methylphenyl) significantly alters steric and electronic profiles, impacting drug-receptor interactions .
- underscores the trade-off between halogen size and metabolic stability, where fluorine offers advantages over bromine in pharmacokinetics but may reduce binding affinity .
Biological Activity
4-bromo-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a compound belonging to the class of thienopyrazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. The structural characteristics of this compound suggest various mechanisms of action that could be explored for therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C17H18BrN3OS
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. It has been shown to inhibit key enzymes and receptors involved in tumor growth and inflammation.
Key Mechanisms:
- Inhibition of Kinases : Similar compounds in the thienopyrazole class have demonstrated inhibitory effects on various kinases such as BRAF(V600E) and EGFR, which are crucial in cancer progression .
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) .
Biological Activity Data
| Biological Activity | Tested Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Anti-inflammatory | Reduction in TNF-α production | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies and Research Findings
- Antitumor Activity : A study evaluated a series of thienopyrazole derivatives for their anticancer properties. The compound exhibited significant inhibitory effects on cancer cell lines, suggesting potential as a lead compound for further drug development .
- Anti-inflammatory Effects : Research indicated that thienopyrazole derivatives could effectively reduce inflammation in animal models by inhibiting the NF-kB pathway, which is pivotal in inflammatory responses .
- Antimicrobial Properties : A related study assessed the antimicrobial activity of various pyrazole derivatives against pathogenic bacteria and fungi. The findings indicated that similar structural compounds showed promising activity against several strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
